molecular formula C20H22N2OS2 B15039740 3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15039740
M. Wt: 370.5 g/mol
InChI Key: NFECMUQDQNNTCA-UHFFFAOYSA-N
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Description

3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often include the use of base catalysts and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The benzyl and butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has shown potential in several scientific research areas:

Mechanism of Action

The exact mechanism of action for 3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s sulfur and nitrogen atoms may play a crucial role in binding to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and butylsulfanyl groups enhances its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

11-benzyl-10-butylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C20H22N2OS2/c1-2-3-12-24-20-21-18-17(15-10-7-11-16(15)25-18)19(23)22(20)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3

InChI Key

NFECMUQDQNNTCA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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